molecular formula C18H20ClNOS2 B2407207 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide CAS No. 337923-19-0

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B2407207
CAS No.: 337923-19-0
M. Wt: 365.93
InChI Key: HMOHQMXOEBHHNL-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide is an organic compound characterized by the presence of both chlorophenyl and methylphenyl groups attached to a sulfanyl-ethyl and sulfanyl-propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide typically involves the reaction of 4-chlorothiophenol with 2-bromoethylamine to form the intermediate N-(2-[(4-chlorophenyl)sulfanyl]ethyl)amine. This intermediate is then reacted with 3-(4-methylphenylthio)propanoic acid chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study sulfanyl group interactions in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide
  • 3-[(4-chlorophenyl)sulfanyl]-N-(2-[(4-methylphenyl)sulfanyl]ethyl)propanamide
  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]butanamide

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to the specific arrangement of its chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methylphenyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS2/c1-14-2-6-16(7-3-14)22-12-10-18(21)20-11-13-23-17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOHQMXOEBHHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NCCSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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